molecular formula C13H12ClNO B1349618 2-[(2-Chloro-phenylamino)-methyl]-phenol CAS No. 7166-37-2

2-[(2-Chloro-phenylamino)-methyl]-phenol

Cat. No. B1349618
CAS RN: 7166-37-2
M. Wt: 233.69 g/mol
InChI Key: JICVFOZMJQFGKJ-UHFFFAOYSA-N
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Description

“2-[(2-Chloro-phenylamino)-methyl]-phenol” is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “2-[(2-Chloro-phenylamino)-methyl]-phenol”. However, similar compounds are often synthesized through condensation reactions3.



Molecular Structure Analysis

The molecular structure of “2-[(2-Chloro-phenylamino)-methyl]-phenol” consists of a phenol group attached to a chloro-phenylamino-methyl group12.



Chemical Reactions Analysis

I couldn’t find specific information about the chemical reactions involving “2-[(2-Chloro-phenylamino)-methyl]-phenol”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-phenylamino)-methyl]-phenol” include a molecular weight of 233.69 g/mol12.


Scientific Research Applications

Infrared Spectroscopy and Compound Synthesis

  • Reduction Reaction Monitoring : Turhan and Yasar (2020) explored the synthesis of an imine compound (2-((phenylimino)methyl)phenol) and its reduction to 2-((phenylamino)methyl)phenol, monitored by infrared spectroscopy. This research demonstrates the application in understanding chemical reactions at the molecular level (Turhan & Yasar, 2020).

Antimicrobial Properties

  • Antimicrobial Activity : Krishna et al. (2009) synthesized derivatives of 2-((phenylamino)methyl)phenol and evaluated their significant antimicrobial activity. This application is crucial in the development of new antibacterial agents (Krishna et al., 2009).
  • Synthesis and Biological Evaluation : Halve et al. (2009) synthesized 4-phenyldiazenyl 2-(phenylimino methyl) phenols and assessed their antibacterial activity against various human pathogens, indicating potential applications in treating bacterial infections (Halve et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition : Boughoues et al. (2020) investigated the use of 2-[(phenylamino)methyl]phenol derivatives as corrosion inhibitors for mild steel in an acidic medium. Their research highlights the potential for these compounds in protecting industrial materials (Boughoues et al., 2020).

Anticancer Activity

  • Breast Cancer Cell Inhibition : Sukria et al. (2020) investigated the anticancer activity of a similar compound, 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, in inhibiting T47D breast cancer cells. This research is indicative of potential applications in cancer treatment (Sukria et al., 2020).

Chemical Synthesis and Characterization

  • Complex Synthesis and Characterization : Ağirbaş et al. (2008) demonstrated the synthesis of 2-((phenylamino)methyl)phenol and its further reaction in producing new chemical compounds, highlighting its role in advanced chemical synthesis (Ağirbaş et al., 2008).

Catalysis

  • Catalytic Activity in Alcohol Oxidation : Yin et al. (2013) studied the use of Schiff base ligands, including 2[(4-chloro-phenylimino)-methyl]-phenol, in ruthenium(II) complexes for catalyzing the oxidation of alcohols to aldehydes and ketones. This is indicative of its application in catalysis (Yin et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-[(2-Chloro-phenylamino)-methyl]-phenol” are not available in the current data.


Future Directions

The future directions for “2-[(2-Chloro-phenylamino)-methyl]-phenol” could involve further research into its synthesis, chemical reactions, and potential applications. It may also be beneficial to investigate its safety profile and environmental impact4.


Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-[(2-chloroanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVFOZMJQFGKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368451
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-phenylamino)-methyl]-phenol

CAS RN

7166-37-2
Record name 2-[(2-Chloro-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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